molecular formula C17H15NO5 B2650731 (2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide CAS No. 2321352-77-4

(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2650731
CAS No.: 2321352-77-4
M. Wt: 313.309
InChI Key: IRLAOBJCHFYYJI-VMPITWQZSA-N
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Description

(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound featuring multiple furan rings Furans are heterocyclic organic compounds, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of 2,2’-bifuran: This can be achieved through the oxidative coupling of furan using a suitable oxidizing agent.

    Amidation: The final step involves the formation of the amide bond through a condensation reaction between the hydroxyethyl derivative and furan-2-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its multiple furan rings make it a valuable precursor in the development of novel organic materials.

Biology

The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, the compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the hydroxyethyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bifuran: A simpler compound with two furan rings.

    Furan-2-carboxylic acid: A furan derivative with a carboxyl group.

    Tetrahydrofuran: A fully saturated derivative of furan.

Uniqueness

(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is unique due to its combination of multiple furan rings and functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLAOBJCHFYYJI-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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